The compound 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is a member of the thienopyrimidine family, which has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antiparasitic agents. This article provides a comprehensive analysis of the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications of this compound.
The synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol typically involves multi-step synthetic routes that may include reactions such as cyclization and functionalization. One common method utilizes a one-pot reaction involving 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones with aromatic aldehydes and amines under basic conditions. The reaction conditions often include heating in solvents like ethanol or dimethyl sulfoxide to facilitate the formation of the desired thienopyrimidine structure. The yields for these reactions can vary but are generally reported between 46% to 86% depending on the specific substituents used in the synthesis .
The molecular structure of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol can be characterized by its unique bicyclic arrangement consisting of a thieno ring fused to a pyrimidine. The compound features a methyl group at the 2-position and a phenyl group at the 6-position. The hydroxyl group at the 4-position contributes to its reactivity and solubility properties. Structural elucidation techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
The chemical reactivity of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding and may act as a nucleophile in various substitution reactions. Additionally, the thienopyrimidine framework can undergo electrophilic aromatic substitution due to the electron-rich nature of the phenyl group. These reactions are significant for further functionalizing the compound to enhance its biological activity .
The mechanism of action for compounds like 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol often involves interaction with specific biological targets such as enzymes or receptors. Research indicates that thienopyrimidines can inhibit key pathways involved in cancer cell proliferation and survival. For instance, they may act as inhibitors of kinases or other enzymes critical for cell cycle regulation, leading to apoptosis in cancer cells. The exact mechanism may vary depending on the specific structural modifications made to the parent compound .
Physical Properties:
Chemical Properties:
These properties are crucial for determining how the compound behaves under various conditions and its suitability for pharmaceutical formulations .
The thieno[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, formed by the fusion of a thiophene ring with a pyrimidine moiety at the [2,3-d] position. This bicyclic architecture delivers a rigid, planar structure that mimics purine bases, facilitating targeted interactions with biological macromolecules [2] [4]. Its exceptional versatility stems from multiple modifiable positions (C2, C4, C6), allowing extensive structure-activity relationship (SAR) exploration while maintaining core electronic properties essential for binding affinity. The sulfur atom within the thiophene ring enhances membrane permeability and influences electronic distribution, while the pyrimidine nitrogen atoms serve as hydrogen bond acceptors [4] [5]. This combination underpins the core’s widespread utility across therapeutic domains, including antimicrobial, anticancer, and anti-inflammatory agents. Crucially, the scaffold’s synthetic accessibility enables efficient derivatization—a key factor driving its prominence in drug discovery campaigns targeting increasingly resistant pathogens and complex disease pathways [2] [5].
Table 1: Representative Bioactive Thieno[2,3-d]pyrimidine Derivatives
Compound | Key Substituents | Primary Activity | Reference |
---|---|---|---|
Hpi1 | Complex C6/C2 substituents | Anti-H. pylori (MIC = 0.002 μg/mL) | [2] |
PY848 | 2,4-Diamino; 2-(2,5-dimethoxyphenyl)ethyl | T. brucei PTR1 inhibitor (Ki = 70 nM) | [4] |
GDC-0941 (Pictilisib) | Morpholino; pyrimidinamine | PI3Kα inhibitor (Clinical candidate) | [3] |
5-Phenylthieno[2,3-d]pyrimidin-4-ol | C6-Phenyl; C4-OH | Synthetic intermediate | [6] |
Strategic substitution at the C2 and C6 positions profoundly modulates the biological profile of thieno[2,3-d]pyrimidin-4-ols. Introduction of a methyl group at C2 enhances metabolic stability by shielding reactive sites and imparting moderate lipophilicity, which improves membrane penetration. Concurrently, a phenyl ring at C6 extends molecular planarity, enabling π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe97 in H. pylori NuoD) [2]. This combination creates a synergistic steric and electronic environment crucial for target selectivity. For instance, in anti-Helicobacter pylori thienopyrimidines, the C2-methyl/C6-phenyl configuration conferred >100-fold selectivity over commensal gut flora, minimizing microbiome disruption—a critical limitation of current broad-spectrum therapies [2]. SAR studies quantified this effect: analogs lacking the C6-phenyl exhibited >10-fold reduction in potency against H. pylori SS1 strains, while removal of the C2-methyl group increased cytotoxicity in FaDu cells [2] [3]. The C6-phenyl’s ortho/meta/para substitution further fine-tunes activity; electron-withdrawing groups (e.g., -Cl, -CF₃) often boost potency but may impact solubility, necessitating balanced design [1] [4].
Table 2: SAR of C2/C6 Substitutions in Anti-H. pylori Thienopyrimidines (Select Examples)
Compound | C2 Substituent | C6 Substituent | H. pylori SS1 pIC₅₀ (M) | Cytotoxicity (FaDu pIC₅₀) | Selectivity Index |
---|---|---|---|---|---|
1 | -CH₃ | -Ph | 5.8 ± 0.037 | 3.9 ± 0.051 | ~80 |
10 | -CH₂CH₂OH | -Ph | 7.1 ± 0.24 | 4.0 ± 0.045 | ~125 |
13 | -CH₂COCH₃ | 4-Cl-Ph | 7.5 ± 0.10 | 4.5 ± 0.035 | ~1000 |
19 | -CH₂CH₂Ph | -Ph | 7.4 ± 0.035 | 3.9 ± 0.25 | ~300 |
Unsubstituted core | H | H | <4.0 | <4.0 | ~1 |
Thieno[2,3-d]pyrimidin-4-ol derivatives emerged prominently in the early 2000s as researchers sought novel scaffolds to overcome antibiotic resistance and target undruggable enzymes. Initial work focused on simple 4-alkoxy or 4-amino derivatives for kinase inhibition (e.g., early PI3K inhibitors) [3] [4]. A pivotal shift occurred with the discovery that the 4-ol tautomer (4-hydroxythieno[2,3-d]pyrimidine) imparts favorable hydrogen-bonding capacity and metabolic stability compared to alkoxy variants. This advancement aligned with growing emphasis on physicochemical property control in lead optimization [4] [6]. The scaffold gained significant traction following high-throughput screening (HTS) campaigns against H. pylori around 2015–2020, which identified two lead thienopyrimidines (IC₅₀ ~1.7 μM). Subsequent SAR exploration, exemplified by the development of 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol derivatives, yielded compounds with pIC₅₀ values exceeding 8.0 (e.g., Compound 26, pIC₅₀ = 8.2) against resistant strains [2]. Key innovations included sidechain merging strategies and structure-guided design leveraging homology models of the NuoB-NuoD interface in respiratory complex I—validating this target for narrow-spectrum anti-H. pylori agents [2]. Despite challenges in vivo (e.g., high protein binding limiting free drug concentrations), these derivatives established thienopyrimidin-4-ols as versatile platforms for targeting energy metabolism in microaerophilic pathogens [2].
Table 3: Milestones in Thieno[2,3-d]pyrimidin-4-ol Development
Time Period | Key Advancement | Therapeutic Focus | Impact |
---|---|---|---|
Pre-2010 | 4-Alkoxy derivatives (e.g., kinase inhibitors) | Oncology, Inflammation | Established core synthetic methodologies |
2010–2015 | Emergence of 4-ol tautomers as preferred pharmacophore | Kinase inhibition, Antimicrobials | Improved solubility & target engagement |
2015–2020 | HTS hits against H. pylori (Compounds 1 & 2) | Anti-H. pylori agents | Identified narrow-spectrum lead chemotypes |
2020–Present | Lead optimization of 2-methyl-6-phenyl-4-ol variants | Respiratory complex I inhibition | Potency <0.01 μM; validated NuoD as druggable target |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1